Product packaging for Retigeranic acid(Cat. No.:CAS No. 40184-98-3)

Retigeranic acid

Cat. No.: B12075431
CAS No.: 40184-98-3
M. Wt: 370.6 g/mol
InChI Key: GTPDAZPJWLNUDK-UZQQHGMGSA-N
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Description

Retigeranic acid is a complex, pentacyclic sesterterpene natural product, a class defined by structures containing five isoprene units . It has been a high-value target for synthetic organic chemists since the late 1970s, renowned for its challenging architecture that includes multiple fused rings and vicinal quaternary carbon centers . This compound has played a historically significant role in driving the development of novel methodologies for the synthesis of cyclopentanoid and triquinane-containing natural products . Recent synthetic breakthroughs have demonstrated innovative strategies to construct its core framework, such as a late-stage intramolecular Fe-mediated hydrogen atom transfer (HAT) reaction to assemble its critical vicinal quaternary centers, a Pt-catalyzed Conia-ene cyclization to establish a key quaternary stereocenter, and an intramolecular diastereoselective Prins cyclization to form its trans-hydrindane backbone . As a research chemical, this compound is exclusively intended for use in laboratory investigations. These applications include studies in total synthesis, the development of novel catalytic reactions, and exploration of structure-activity relationships in terpene chemistry. This product is labeled "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H38O2 B12075431 Retigeranic acid CAS No. 40184-98-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40184-98-3

Molecular Formula

C25H38O2

Molecular Weight

370.6 g/mol

IUPAC Name

(1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.02,9.05,9.013,17]octadec-10-ene-10-carboxylic acid

InChI

InChI=1S/C25H38O2/c1-14(2)16-7-9-23(4)13-20-17(12-19(16)23)21(22(26)27)25-11-6-15(3)18(25)8-10-24(20,25)5/h14-16,18-20H,6-13H2,1-5H3,(H,26,27)/t15-,16+,18+,19+,20+,23-,24+,25?/m1/s1

InChI Key

GTPDAZPJWLNUDK-UZQQHGMGSA-N

Isomeric SMILES

C[C@@H]1CCC23[C@H]1CC[C@]2([C@H]4C[C@]5(CC[C@H]([C@@H]5CC4=C3C(=O)O)C(C)C)C)C

Canonical SMILES

CC1CCC23C1CCC2(C4CC5(CCC(C5CC4=C3C(=O)O)C(C)C)C)C

Origin of Product

United States

Advanced Research on Retigeranic Acid Biosynthesis

Elucidation of Proposed Biosynthetic Pathways

Two main hypotheses have been put forward to delineate the biosynthetic route to retigeranic acid. These proposals, while both starting from GFPP, differ significantly in the order of ring formation and the nature of the intermediate carbocations.

Route 1 (Shibata and Co-workers' Hypothesis)

Proposed by Shibata and his team, this initial hypothesis outlines a sequential cyclization cascade. The process is initiated by the dissociation of the pyrophosphate group from GFPP, leading to the formation of an allylic carbocation. The key steps of this proposed pathway are as follows nih.gov:

A-Ring Formation : An initial annulation forms a 5/15 bicyclic intermediate nih.gov.

Hydrogen Shift : A 1,5-hydrogen shift occurs, resulting in the formation of an allylic carbocation nih.gov.

B/C-Ring Formation : Subsequent cyclization of the B and C rings leads to a tetracyclic tertiary carbocation nih.gov.

Deprotonation and Protonation : This is followed by a deprotonation step to yield a neutral diene intermediate. A subsequent protonation of a C=C double bond is proposed to initiate the formation of the D and E rings nih.gov.

However, this pathway has been questioned, particularly the deprotonation/protonation sequence, which is considered energetically unfavorable nih.gov. Furthermore, labeling experiments have indicated hydrogen loss at a position that is inconsistent with this proposed route nih.gov.

Route 2 (Multistep Carbocation Cascade Mechanism)

A more widely accepted alternative, supported by computational studies and labeling experiments, is a multistep carbocation cascade mechanism nih.govacs.org. This route proposes a different order of ring closure and is considered more energetically favorable. The key feature of this pathway is the initial formation of the A and E rings, followed by the construction of the B, C, and D rings to form the angular 5/5/5 triquinane structure nih.govacs.org. This pathway avoids the energetically costly deprotonation-protonation step proposed in Route 1.

PathwayKey CharacteristicsSupporting Evidence
Route 1 (Shibata) A → B/C → D/E ring formation; involves a deprotonation-protonation step.Initial hypothesis based on structural analysis.
Route 2 (Cascade) A → E → B → C/D ring formation; proceeds via a continuous carbocation cascade.Supported by labeling experiments and DFT calculations showing a more favorable energy profile. nih.govacs.org

Mechanistic Investigations of Terpene Cyclization

The biosynthesis of this compound is a prime example of the complex carbocation-mediated reactions that are characteristic of terpene cyclization. These reactions involve a cascade of events, including the formation of multiple rings and intricate skeletal rearrangements, all orchestrated within the active site of a terpene cyclase enzyme.

Carbocation-Mediated Reactions and Domino-Type Sequences

The entire biosynthetic cascade is initiated by the ionization of geranylfarnesyl diphosphate (GFPP), which generates a carbocation. This highly reactive intermediate then undergoes a series of intramolecular electrophilic additions to its own double bonds in a domino-type sequence. This sequence of cyclizations is what ultimately leads to the formation of the polycyclic skeleton of this compound. The reaction is a classic example of a carbocation-driven cascade, where the formation of one ring sets up the geometry and reactivity for the formation of the next.

Detailed Analysis of Skeletal Rearrangements and Hydrogen Shifts

A critical aspect of this compound biosynthesis is the series of skeletal rearrangements and hydrogen shifts that occur throughout the cyclization cascade. These rearrangements are essential for the formation of the final, complex ring system. Labeling experiments have been instrumental in tracking these shifts. For instance, studies have indicated the involvement of multiple hydrogen shifts at various positions within the molecule during the cyclization process nih.gov. These shifts, often occurring as 1,2- or 1,5-hydride shifts, are crucial for relocating the positive charge to facilitate subsequent cyclization or rearrangement steps. The skeletal rearrangements involve the migration of alkyl groups, leading to the intricate connectivity of the final pentacyclic structure.

Influence of Initial Geranylfarnesyl Diphosphate (GFPP) Conformation on Cyclization Order and Stereochemistry

Recent computational studies, particularly using Density Functional Theory (DFT), have highlighted the critical role of the initial conformation of the GFPP precursor within the enzyme's active site nih.govacs.org. The specific folding of the linear GFPP molecule determines the proximity of the reacting double bonds and, consequently, the order in which the rings are formed.

Computational Approaches in Biosynthesis Studies

Computational chemistry has proven to be an invaluable tool in elucidating the biosynthetic pathway of this compound, providing insights that are often inaccessible through experimental methods alone.

The biosynthesis of retigerane-type sesterterpenoids, characterized by a distinctive 5/6/5/5/5 fused pentacyclic structure, is initiated by terpene cyclases through a series of carbocation-mediated reactions. researchgate.netacs.orgnih.gov The exact pathways and mechanisms, which involve at least one steric inversion of the carbon skeleton, have been a significant area of investigation. researchgate.netacs.orgnih.gov Two primary plausible reaction pathways have been proposed, which are distinguished by the sequence of ring cyclization. researchgate.netacs.orgnih.gov

Due to the transient and experimentally inaccessible nature of the reaction intermediates in these complex domino-type reaction sequences, comprehensive Density Functional Theory (DFT) calculations have been employed to assess the viability of these proposed routes. researchgate.netacs.orgnih.gov These computational evaluations have indicated that the biosynthesis of retigeranin likely proceeds through a pathway involving a multistep carbocation cascade. researchgate.netacs.orgnih.gov The key determinant in constructing the angular 5/5/5 triquinane structure with the correct stereochemistry at the C3 position is the specific order of ring cyclization, identified as A → E → B → C/D. researchgate.netacs.orgnih.gov Furthermore, these theoretical studies suggest that subtle variations in the initial conformation of the precursor molecule can significantly influence the cyclization order and the occurrence of steric inversion. acs.orgnih.gov

Proposed Biosynthetic Routes for this compound
Route 1
Route 2 (Favored by DFT)

To gain a deeper understanding of the reaction mechanisms at a molecular level, Intrinsic Reaction Coordinate (IRC) analysis is a powerful computational tool. The IRC is defined as the minimum energy reaction pathway in mass-weighted Cartesian coordinates that connects a transition state to its corresponding reactants and products. uni-muenchen.demissouri.edu This analysis allows researchers to visualize the trajectory that a molecule follows as it moves from a high-energy transition state down to the energy minima of the intermediates and products. uni-muenchen.de

In the context of this compound biosynthesis, IRC calculations can verify the nature of the transition states located through DFT calculations. uni-muenchen.de By confirming that a calculated transition state smoothly connects the expected reactant and product of an elementary reaction step, IRC analysis provides strong evidence for the proposed mechanistic step. This is particularly crucial for understanding the complex carbocation rearrangements and cyclizations that are central to the formation of the retigerane skeleton.

Identification and Characterization of Biosynthetic Enzymes

The enzymatic machinery responsible for constructing the intricate carbon skeleton of this compound is a key focus of biosynthetic research.

Terpene cyclases, also known as terpene synthases, are the pivotal enzymes in the biosynthesis of terpenes. nih.gov They catalyze the cyclization of acyclic isoprenoid precursors into a vast array of cyclic structures. nih.gov In the formation of retigerane-type sesterterpenoids, these enzymes trigger a cascade of carbocation-mediated reactions to form the characteristic pentacyclic scaffold. researchgate.netresearchgate.net

Terpene cyclases are classified into two main classes based on their structure and reaction mechanism. nih.govrsc.org Class I terpene cyclases utilize a metal cofactor to facilitate the ionization of the diphosphate group from the substrate, generating an allylic carbocation. nih.gov Class II terpene cyclases, on the other hand, employ an acid-base catalytic mechanism to protonate a double bond or an epoxide, initiating the cyclization cascade. nih.govrsc.org The formation of the diverse structures of sesterterpenoids arises from the divergence of these carbocation cyclization pathways. pnas.org

The discovery of the specific terpene cyclases involved in the biosynthesis of sesterterpenoids like this compound has been accelerated by genome mining approaches. researchgate.net This strategy involves systematically searching through the genomic data of organisms to identify genes that encode enzymes with potential terpene cyclase activity. nih.govnih.gov

Comprehensive Analysis of Total Synthesis Methodologies for Retigeranic Acid

Fundamental Challenges in Constructing the Retigeranic Acid Carbon Skeleton

The synthesis of this compound is a testament to the ingenuity of organic chemists, as it requires the simultaneous resolution of several complex synthetic problems. The primary hurdles in the construction of its carbon framework are the assembly of the congested polycyclic architecture, the precise control of stereochemistry across numerous chiral centers, and the stereocontrolled formation of sterically demanding quaternary carbon centers.

The compact and highly fused nature of this compound's pentacyclic core necessitates powerful and efficient cyclization strategies. Early and contemporary syntheses have employed a variety of approaches to forge the intricate network of five- and six-membered rings.

A landmark approach by Corey and coworkers involved a Lewis acid-initiated cation-olefin cyclization to construct the initial bicyclic enone, a key building block. blogspot.com This was followed by a crucial intermolecular Diels-Alder reaction to form a tricyclic intermediate, which then underwent an intramolecular [2+2] cycloaddition of a ketene (B1206846) to an exocyclic alkene, thereby constructing the cyclobutanone (B123998) ring that is a precursor to the triquinane system. blogspot.com

Wender's group utilized an arene-alkene cycloaddition as a key strategic element in their convergent synthesis. researchgate.netsynarchive.com This photochemical reaction allowed for the construction of a key tricyclic intermediate. Another powerful reaction for ring construction has been the Pauson-Khand reaction, an intramolecular cobalt-catalyzed [2+2+1] cycloaddition of an enyne, which has been effectively used to construct the 6-5-5-5 tetracyclic core of this compound. researchgate.net

More recent approaches have introduced novel cascade reactions. For instance, the Ding group developed a reductive skeletal rearrangement cascade to assemble the angular triquinane subunit. nih.govdicp.ac.cnacs.org This strategy involves an impressive sequence of transformations including an intramolecular Michael/aldol (B89426) cyclization, an ODI-[5+2] cycloaddition/pinacol (B44631) rearrangement cascade, and a Wolff ring contraction. dicp.ac.cnacs.orgresearchgate.net

The following table summarizes some of the key strategies employed for the construction of the polycyclic skeleton of this compound:

Table 1: Key Cyclization Strategies in this compound Synthesis
Synthetic ApproachKey Cyclization Reaction(s)Ring(s) FormedReference
Corey (1985)Diels-Alder, [2+2] CycloadditionTricyclic intermediate, Cyclobutanone blogspot.com
Wender (1990)Arene-Alkene CycloadditionTricyclic intermediate researchgate.netsynarchive.com
Hudlicky (1988)[2+3] Cyclopentene (B43876) Annulation (Vinylcyclopropane-Cyclopentene Rearrangement)Triquinane ring system synarchive.comlongwood.edu
Yang, Gong, Lan et al.Intramolecular Pauson-Khand ReactionTetracyclic core researchgate.net
Ding (2023)Reductive Skeletal Rearrangement CascadeAngular triquinane subunit nih.govdicp.ac.cnacs.org

With eight stereogenic centers, the control of relative and absolute stereochemistry is a paramount challenge in the synthesis of this compound. Synthetic chemists have addressed this challenge through a variety of tactics, including the use of chiral starting materials, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

In Paquette's enantioselective synthesis, the chirality was introduced early on from (R)-(+)-pulegone and (S)-(-)-limonene. acs.org The crucial coupling step involved a Grignard reagent derived from an optically pure bromide undergoing a highly diastereoselective 1,4-addition to an α,β-unsaturated ketone. acs.org This substrate-controlled approach was instrumental in setting key stereocenters.

The Chen and Wang synthesis showcases the use of asymmetric catalysis with a Pt-catalyzed Conia-ene 5-exo-dig cyclization to establish a key quaternary stereocenter in the D/E ring system. nih.gov This was followed by a diastereoselective intramolecular Prins cyclization to construct the trans-hydrindane (B1202327) A/B ring backbone. nih.gov The stereochemical outcome of many reactions is dictated by the existing stereocenters in the molecule, highlighting the importance of a well-planned sequence of transformations. For example, in Corey's synthesis, the intramolecular [2+2] cycloaddition proceeded with complete stereocontrol, a consequence of the rigid conformational constraints of the tricyclic precursor. blogspot.com

The construction of all-carbon quaternary centers, particularly when they are vicinal or at a bridgehead position, is a notoriously difficult task in organic synthesis due to severe steric hindrance. nih.gov this compound possesses three such centers, posing a significant synthetic hurdle.

Corey's synthesis ingeniously addressed the formation of a challenging all-carbon quaternary center within the triquinane system through an intramolecular [2+2] cycloaddition of a ketene, followed by a ring expansion of the resulting cyclobutanone. blogspot.com This sequence effectively installed the quaternary center with complete stereocontrol.

The Chen and Wang synthesis employed a late-stage intramolecular Fe-mediated hydrogen atom transfer (HAT) radical cyclization. nih.gov This Baldwin-disfavored 5-endo-trig cyclization was remarkably effective in rapidly assembling the vicinal quaternary centers and the core structure of this compound. nih.gov Another notable strategy was reported by Yang, Gong, Lan, and coworkers, who utilized a Rh-catalyzed [3+2] cycloaddition of an enynol to create two contiguous quaternary stereocenters at the cyclopentanoid bridgehead positions. researchgate.net

More recently, the Ding group's reductive skeletal rearrangement strategy also provides a novel solution to this problem, where the formation of the angular triquinane subunit inherently addresses the construction of these congested centers. dicp.ac.cn

Evolution of Synthetic Strategies Towards this compound

The synthetic approaches to this compound have evolved significantly over time, benefiting from broader developments in synthetic methodology, particularly in the area of cyclopentanoid natural product synthesis. The trend has moved from linear sequences to more convergent and efficient strategies.

The late 1970s and 1980s saw a surge of interest in the synthesis of cyclopentanoid natural products, particularly those containing the triquinane skeleton. researchgate.net This period was dominated by the development of new methods for the construction of five-membered rings. Methodologies such as the vinylcyclopropane-cyclopentene rearrangement, famously employed by Hudlicky in his synthesis of this compound, became powerful tools. synarchive.comlongwood.edu This [2+3] cyclopentene annulation strategy provided a direct route to the triquinane ring system. longwood.edu The extensive research into the synthesis of various triquinane-containing natural products during this era laid a crucial foundation for the more complex challenge of this compound. researchgate.net

The synthesis by Paquette is a classic example of a convergent strategy, where two complex, enantiomerically pure fragments were coupled via a Grignard reaction. acs.orgacs.org Similarly, the Wender synthesis employed a convergent Diels-Alder and arene-alkene cycloaddition strategy. researchgate.netsynarchive.com

The 2023 synthesis by Chen and Wang is a modern illustration of a highly convergent approach. organic-chemistry.orgthieme-connect.com They synthesized two key fragments, an aldehyde and a vinyl triflate, which were then coupled using a Nozaki-Hiyama-Kishi reaction. thieme-connect.com This convergent strategy, combined with powerful modern synthetic methods, allowed for a relatively concise total synthesis of this complex natural product. organic-chemistry.org The evolution towards convergent strategies reflects a broader trend in total synthesis, aiming for increased efficiency and modularity. researchgate.net

The following table provides a comparative overview of different total syntheses of this compound, highlighting the evolution of key strategies.

Table 2: Comparison of Selected Total Syntheses of this compound
Principal InvestigatorYearKey StrategyApproachReference
E. J. Corey1985Diels-Alder, [2+2] CycloadditionLinear blogspot.comsynarchive.com
T. Hudlicky1988Vinylcyclopropane-Cyclopentene RearrangementConvergent synarchive.comlongwood.edu
P. A. Wender1990Arene-Alkene CycloadditionConvergent researchgate.netsynarchive.com
L. A. Paquette1990Convergent Fragment CouplingConvergent acs.orgacs.org
H. Ding2023Reductive Skeletal RearrangementConvergent nih.govdicp.ac.cnacs.org
X. Chen & S.-H. Wang2023Nozaki-Hiyama-Kishi Coupling, HAT CyclizationConvergent nih.govorganic-chemistry.orgthieme-connect.com

Unified Synthetic Approaches to trans-Hydrindane Sesterterpenoids

A significant challenge in the synthesis of sesterterpenoids like this compound is the construction of the sterically congested trans-hydrindane ring system, often bearing an angular methyl group and an isopropyl group. A unified synthetic strategy aims to create a common intermediate that can be diversified to produce several related natural products.

Researchers have developed a synthetic approach to a variety of sesterterpenoids that share the isopropyl trans-hydrindane motif. nih.govacs.org This strategy's key feature is the ability to control the stereochemistry of a common precursor through the selective choice of hydrogenation conditions, allowing for stereochemical diversification. nih.govacs.org This synthetic plan provides access to three distinct trans-hydrindane building blocks from a single intermediate. acs.org Two of these building blocks were successfully incorporated into syntheses of ent-retigeranic acid A and ent-retigeranic acid B, demonstrating the flexibility of the approach. acs.org

The evolution of this strategy has provided the foundation for second and third-generation approaches, ultimately culminating in the successful enantioselective total synthesis of (–)-nitidasin, another sesterterpenoid sharing the trans-hydrindane feature. nih.gov These efforts highlight the power of a unified strategy in tackling a class of complex natural products by solving a common structural challenge that can then be adapted to specific targets. nih.govtraunergroup.org

Enantioselective Total Synthesis Development

Achieving stereochemical control to synthesize a single enantiomer—the form found in nature—represents a paramount achievement in total synthesis. For (–)-retigeranic acid, several distinct enantioselective strategies have been reported, each employing unique methods to establish the molecule's chirality.

One of the earliest successful approaches achieved the total synthesis of (–)-retigeranic acid in 14 steps starting from the naturally chiral starting material, menthene. researchgate.net A key feature of this synthesis was a [2+3] cyclopentene annulation sequence to construct the polycyclic core. researchgate.net Another convergent enantioselective synthesis was developed based on a Diels-Alder and arene-alkene cycloaddition strategy to assemble the complex ring system. researchgate.net

More recently, a highly convergent asymmetric total synthesis of (–)-retigeranic acid A was realized. researchgate.netacs.orgnih.gov This modern approach features several key strategic reactions. It begins by using a platinum-catalyzed Conia-ene 5-exo-dig cyclization to establish the crucial C-10 quaternary stereocenter within the D/E ring system. acs.orgnih.gov Following this, an intramolecular diastereoselective Prins cyclization constructs the trans-hydrindane A/B ring backbone. acs.orgfigshare.com The synthesis culminates in a late-stage, iron-mediated hydrogen atom transfer (HAT) radical cyclization that forges the C ring and assembles the vicinal quaternary centers. nih.gov

Another contemporary strategy employed a reductive skeletal rearrangement cascade to controllably assemble the angular triquinane subunits of the molecule. nih.gov These diverse approaches underscore the continuous innovation in synthetic chemistry, providing multiple pathways to access this complex natural product with high stereochemical fidelity.

Table 1: Comparison of Key Synthetic Strategies for this compound

Strategy Type Key Features Starting Material Example Primary Goal Relevant Citations
Unified Approach Stereochemical diversification from a common precursor via hydrogenation. Enone 11 Access to multiple trans-hydrindane sesterterpenoids. nih.govacs.orgacs.orgnih.gov
Enantioselective Synthesis [2+3] cyclopentene annulation. Menthene Synthesis of natural (–)-retigeranic acid. researchgate.netacs.org
Enantioselective Synthesis Diels-Alder and arene-alkene cycloaddition. N/A Synthesis of natural (–)-retigeranic acid. researchgate.net
Enantioselective Synthesis Pt-catalyzed Conia-ene, Prins cyclization, Fe-mediated HAT. Enolyne Convergent synthesis of (–)-retigeranic acid A. researchgate.netacs.orgnih.govfigshare.com
Enantioselective Synthesis Reductive skeletal rearrangement cascade. N/A Assembly of angular triquinane subunits. nih.gov

Key Reaction Methodologies and Strategic Tactics in Total Synthesis

The construction of this compound's five-ring skeleton has served as a platform for the application and development of powerful chemical reactions. Advanced cyclization and annulation strategies have been particularly crucial in efficiently building the molecule's dense and complex architecture.

Advanced Cyclization and Annulation Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a robust method for forming six-membered rings with high stereocontrol. nih.gov In the context of this compound, a convergent synthesis was designed that relies on a powerful sequence involving both a Diels-Alder reaction and an intramolecular arene-alkene cycloaddition. researchgate.net This approach effectively and rapidly assembles the polycyclic core of the molecule. The arene-alkene cycloaddition, in particular, is a sophisticated method for creating complex, bridged ring systems that are characteristic of the this compound framework. researchgate.net

The formation of five-membered rings, or cyclopentene annulation, is another critical tactic. An enantioselective total synthesis of this compound was achieved using a [2+3] cyclopentene annulation as the cornerstone of the strategy. researchgate.net This sequence involves two key transformations: the vinylcyclopropanation of an enone followed by a subsequent vinylcyclopropane (B126155) rearrangement. researchgate.net This methodology was employed to construct the triquinane (three fused five-membered rings) portion of this compound, demonstrating its utility in synthesizing complex cyclopentanoid structures. acs.org

The Conia-ene reaction involves the intramolecular addition of an enol or enolate to an alkyne or alkene. Modern variants catalyzed by transition metals have replaced the need for high temperatures. lookchem.com In a recent enantiocontrolled total synthesis of (–)-retigeranic acid A, a platinum-catalyzed Conia-ene 5-exo-dig cyclization of an enolyne intermediate was a pivotal step. acs.orgnih.gov This specific reaction was instrumental in establishing the key quaternary stereocenter at the C-10 position and forming the fused D/E ring system of the molecule. researchgate.netfigshare.com The 5-exo-dig pathway is electronically favored for substrates with electron-withdrawing groups on the alkyne, allowing for high regioselectivity in the ring closure. rsc.org

Table 2: Details of Key Cyclization and Annulation Reactions

Reaction Description Role in Synthesis Relevant Citations
Diels-Alder / Arene-Alkene Cycloaddition A [4+2] cycloaddition followed by an intramolecular cycloaddition between an aromatic ring and an alkene. Convergent assembly of the complex polycyclic core. researchgate.net
[2+3] Cyclopentene Annulation A two-step sequence involving vinylcyclopropanation of an enone and subsequent vinylcyclopropane rearrangement. Construction of the triquinane portion of the molecule. researchgate.netacs.orgacs.org
Pt-catalyzed Conia-ene 5-exo-dig Cyclization An intramolecular addition of an enol onto an alkyne, catalyzed by platinum. Formation of the D/E ring system and establishment of the C-10 quaternary stereocenter. acs.orgnih.govfigshare.com

Stereoselective Transformations

The construction of the trans-hydrindane (the fused 5/6 ring system) in one of the total syntheses was elegantly achieved through a stereoselective intramolecular Michael/Aldol cyclization sequence. dicp.ac.cnuibk.ac.at This strategy involves two sequential carbon-carbon bond-forming reactions that proceed in a single pot. acs.org The reaction starts with a Michael addition, where an enolate nucleophilically attacks an α,β-unsaturated carbonyl compound. This is immediately followed by an intramolecular aldol reaction, where the newly formed enolate attacks a carbonyl group within the same molecule to close the second ring.

In the synthesis by Ding and coworkers, this sequence was catalyzed by Zr(n-PrO)₄ and LiOH·H₂O, efficiently forming the bicyclic core of the A and B rings with the desired trans-stereochemistry. uibk.ac.at This tandem reaction is a prime example of how strategic planning can lead to the rapid and controlled construction of complex bicyclic systems from a linear precursor. acs.org

Hydrogen Atom Transfer (HAT) Radical Cyclization (Fe-mediated/MHAT-mediated)

Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy in the synthesis of complex natural products, offering unique pathways for C-H, C-O, and C-C bond formation. nih.gov This method's value lies in its chemoselectivity and the novel retrosynthetic disconnections it enables. nih.gov In the context of this compound A synthesis, both iron-mediated and more general metal-catalyzed HAT (MHAT) approaches have been pivotal.

Fe-mediated HAT Cyclization: A significant breakthrough in the enantiocontrolled total synthesis of (−)-Retigeranic Acid A involves a late-stage intramolecular Fe-mediated HAT radical cyclization. acs.orgnih.gov This key step masterfully constructs the C ring of the molecule. acs.org The reaction is a Baldwin-disfavored 5-endo-trig radical cyclization, a challenging transformation that, in this case, efficiently assembles the vicinal quaternary centers, which are a signature feature of the this compound A core structure. acs.orgnih.govfigshare.com In a synthesis developed by the Chen and Wang groups, the conversion of a diene intermediate to a core ketone structure is proposed to proceed via H-atom addition to an exo-methylene group, generating a tertiary radical that subsequently cyclizes. organic-chemistry.org The use of iron, a non-toxic and inexpensive metal, makes this a more environmentally benign approach compared to methods using precious metals. easychair.org

Metal-Hydride HAT (MHAT) Cyclization: The broader class of MHAT reactions, often utilizing cobalt or other transition metals, has revolutionized the construction of complex cyclic molecules. chemrxiv.orgresearchgate.net These reactions are noted for their exceptional functional group tolerance, even with unprotected polar groups like hydroxyls, which can influence stereochemical control. acs.org In the synthesis of various terpenoids, MHAT-initiated radical cascades have been employed to forge polycyclic architectures. researchgate.net For instance, a novel radical cascade involving MHAT followed by a 1,5-hydrogen transfer has been used to diastereoselectively create key stereogenic centers in related triterpenoids. researchgate.net While ample precedent exists for MHAT cyclizations onto electron-deficient alkenes, its application in more complex scenarios, such as forming bridged ring systems, remains a synthetic challenge. acs.org The development of MHAT-initiated redox radical cyclization of substrates like alkenylsilanes has enabled concise syntheses of other terpenoid natural products, highlighting the versatility of this methodology. chemrxiv.org

Table 1: Key HAT Cyclization Reactions in Terpenoid Synthesis This table is interactive. Click on the headers to sort.

Reaction Type Key Feature Application in (-)-Retigeranic Acid A Synthesis Catalyst System (Example) Reference
Fe-mediated HAT Late-stage, Baldwin-disfavored 5-endo-trig cyclization Construction of C-ring and vicinal quaternary centers Fe(acac)₃, PhSiH₃ acs.org, nih.gov, organic-chemistry.org
MHAT Cascade Diastereoselective formation of multiple stereocenters Forging C20 and C17 stereocenters in related structures Cobalt-based catalysts researchgate.net, acs.org
MHAT/RPC Metal-Hydride Hydrogen Atom Transfer/Radical-Polar Crossover General strategy for polycyclization Co(II) complexes chemrxiv.org, researchgate.net

Specific Reagents and Reaction Types Utilized

The construction of this compound's intricate pentacyclic framework necessitates a diverse toolkit of chemical reactions. Several specific, powerful transformations have been employed to build key structural motifs.

The Wittig reaction, which converts ketones and aldehydes into alkenes using organophosphorus ylides, is a cornerstone of organic synthesis. wikipedia.orgmasterorganicchemistry.com These reagents are typically prepared by deprotonating a phosphonium (B103445) salt with a strong base. wikipedia.org In the synthesis of complex polycyclic structures like terpenoids, the Wittig reaction is invaluable for carbon chain extension and the introduction of exocyclic double bonds, which can serve as handles for further cyclizations. In a total synthesis of (−)-Retigeranic Acid A, a Wittig reagent, methoxymethyltriphenylphosphonium chloride (MeOCH₂PPh₃Cl), was used in a sequence to achieve one-carbon homologation. uibk.ac.at The strategic use of Wittig reagents allows for the deliberate construction of alkene functionalities that are precursors to rings or can be modified in late-stage functional group manipulations. acs.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces E-alkenes, offering a high degree of stereocontrol. wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamic favorability of a transition state that minimizes steric interactions. organic-chemistry.org In syntheses of complex molecules, the HWE reaction is frequently employed to construct dienes or polyenes stereoselectively. For example, the stereoselective synthesis of certain carotenoids has been achieved using a double Horner-Wadsworth-Emmons reaction. researchgate.net While a direct application for diene synthesis in a completed this compound synthesis is not prominently documented in the reviewed literature, its utility in creating the specific geometry of carbon-carbon double bonds makes it a critical tool for assembling the precursors required for polycyclic terpenoids.

The Nozaki-Hiyama-Kishi (NHK) reaction is a chromium- and nickel-catalyzed cross-coupling that forms carbon-carbon bonds between various halides (vinyl, aryl, or allyl) and aldehydes. wikipedia.orgorganic-chemistry.org Its high functional group tolerance makes it exceptionally useful in the late stages of complex natural product synthesis, as it avoids the need for extensive protecting group manipulation. wikipedia.org The reaction is particularly effective for creating medium-sized rings, a challenging task in organic synthesis. scielo.br The mechanism involves the reduction of Ni(II) to Ni(0), which undergoes oxidative addition to the halide, followed by transmetalation with chromium. wikipedia.org While early versions required stoichiometric chromium, modern catalytic variants have been developed. organic-chemistry.org The intramolecular NHK reaction stands as a promising protocol for constructing macrolactones, and its application has been demonstrated in the total synthesis of natural products like (-)-decarestrictine D. scielo.br

Rhodium-catalyzed cycloaddition reactions are powerful methods for constructing carbocycles and heterocycles. researchgate.netnih.gov Specifically, [3+2] cycloadditions are highly effective for creating five-membered rings and can be designed to generate all-carbon quaternary stereocenters with high stereoselectivity. researchgate.net In one strategy, a synergistic system using both palladium and rhodium catalysts was employed to react vinylcyclopropanes with enals, generating a [3+2] cycloadduct. researchgate.net More recently, rhodium catalysis has been used in [3+1+2] cycloadditions of diene-vinylcyclopropanes with carbon monoxide to build 5/6 fused ring systems bearing two adjacent bridgehead quaternary carbons, a structural feature highly relevant to complex terpenoids. acs.org The mechanism can be tuned to control the sequence of bond formation, avoiding sterically congested transition states. acs.org

Strategies for Asymmetric Total Synthesis of Specific Stereoisomers (e.g., (-)-Retigeranic Acid A)

The synthesis of a specific stereoisomer like (−)-Retigeranic Acid A, the naturally occurring form, requires precise control over the formation of its multiple stereocenters, including several challenging quaternary carbons. Various research groups have devised distinct and innovative strategies to achieve this enantiocontrolled synthesis.

A convergent synthesis by Chen, Wang, and coworkers features several key asymmetric and stereoselective steps. acs.orgnih.gov Their approach includes:

A Pt-catalyzed Conia-ene 5-exo-dig cyclization to establish the critical quaternary stereocenter at C-10, forming the D/E ring system. acs.orgnih.govresearchgate.net

An intramolecular diastereoselective Prins cyclization to construct the trans-hydrindane backbone (A/B rings). acs.orgnih.govfigshare.com

A late-stage Fe-mediated HAT 5-endo-trig radical cyclization to forge the C ring and the vicinal quaternary centers. acs.orgnih.gov

Another powerful strategy, reported by Ding and colleagues, relies on a reductive skeletal rearrangement cascade . acs.orgresearchgate.net This approach enables the controllable assembly of the angular triquinane subunits of the molecule. acs.orgnih.gov This synthesis is further highlighted by an intramolecular Michael/aldol cyclization, an ODI-[5+2] cycloaddition/pinacol rearrangement cascade, and a stereoselective HAT reduction to achieve the final target. acs.orgresearchgate.net

Earlier work by Bryant reported an enantioselective approach using a [2+3] cyclopentene annulation methodology . longwood.edu This strategy involved the formation of a vinyl cyclopropane (B1198618) intermediate which, upon pyrolysis, yielded the core triquinane ring system of this compound. longwood.edu

Further illustrating the diversity of tactics, syntheses of related complex terpenoids have employed an enantioselective allylboration to construct one ring, followed by a metal-catalyzed hydrogen atom transfer (MHAT) radical cascade to complete the polycyclic core. researchgate.net A synthesis outlined by Taber highlights a route starting from pulegone (B1678340) and geraniol, using a Sharpless asymmetric epoxidation and a Lewis acid-mediated pinacol rearrangement to construct a cyclic quaternary center. organic-chemistry.org

Table 2: Comparison of Key Asymmetric Strategies for (-)-Retigeranic Acid A This table is interactive. Click on the headers to sort.

Lead Author(s) Core Strategy Key Reactions Reference
Chen / Wang Convergent Assembly Pt-catalyzed Conia-ene, Prins cyclization, Fe-mediated HAT cyclization acs.org, nih.gov, organic-chemistry.org
Ding Reductive Skeletal Rearrangement Michael/aldol cyclization, ODI-[5+2] cycloaddition, Wolff ring contraction, HAT reduction nih.gov, acs.org, researchgate.net
Bryant Annulation Methodology [2+3] Cyclopentene annulation via vinyl cyclopropane pyrolysis longwood.edu
Shenvi (related terpenoids) Radical Cascade Enantioselective allylboration, MHAT/1,5-hydrogen transfer cascade researchgate.net

Comparative Analysis of Synthetic Efficiency and Overall Yields

A few years later, in 1988, Tomas Hudlicky and his team reported a more concise approach to (±)-Retigeranic acid. Their strategy significantly reduced the number of steps to 15. synarchive.com This improvement in step economy represented a notable advancement in the synthetic accessibility of the molecule.

In 1990, the Wender group contributed another distinct approach to the synthesis of (-)-Retigeranic acid. Their route, consisting of 23 steps, was based on an arene-alkene cycloaddition strategy. nih.govsynarchive.com

Shortly after, Xiaoming Chen and Shao-Hua Wang's group published their enantioselective total synthesis of (-)-Retigeranic acid A. organic-chemistry.orgnih.gov Their approach, which is 18 steps in its longest linear sequence, showcases a convergent strategy.

The following table provides a direct comparison of the synthetic efficiency of these key total syntheses of this compound.

Principal Investigator(s)Year PublishedNumber of Steps (Longest Linear Sequence)Overall Yield (%)Key Strategy Highlights
E.J. Corey198527Not ReportedPioneering synthesis of the racemic mixture. dicp.ac.cnsynarchive.com
Tomas Hudlicky198815Not ReportedSignificant reduction in the number of steps. synarchive.com
Paul A. Wender199023Not ReportedArene-alkene cycloaddition strategy. nih.govsynarchive.com
Hanfeng Ding2023155.1Reductive skeletal rearrangement. dicp.ac.cnnih.gov
Xiaoming Chen & Shao-Hua Wang202318Not ReportedConvergent enantioselective synthesis. organic-chemistry.orgnih.gov

Ecological and Biological Research Aspects of Retigeranic Acid

Ecological Functions of Retigerane-Type Sesterterpenoids

Sesterterpenoids, including those of the retigerane type, are recognized for their contributions to the ecological strategies of the organisms that produce them. These functions often involve interactions with other species within their environment.

Antimicrobial Effects

Many sesterterpenoids exhibit antimicrobial properties, acting against bacteria, fungi, and viruses rsc.orgresearchgate.netbiomedres.usnih.govysciei.comfrontiersin.org. These compounds can disrupt microbial membranes or induce reactive species within microbial predators, thereby inhibiting their growth and securing a niche for the producing organism rsc.org. While specific studies detailing the direct antimicrobial effects of retigeranic acid are limited in the provided search results, the broader class of sesterterpenoids, particularly those found in lichens and fungi, is known for these activities rsc.orgresearchgate.netbiomedres.usnih.govysciei.comfrontiersin.orgnih.gov. For instance, ophiobolins, a group of tricarbocyclic sesterterpenoids, have demonstrated phytotoxic, antimicrobial, and cytotoxic activities nih.gov.

Deterrence of Herbivorous Insects

Sesterterpenoids are also implicated in the defense of organisms against herbivory. They can act as antifeedant compounds, deterring insects from consuming plant material or other organisms researchgate.netresearchgate.netresearchgate.net. Leucosceptroid O, a sesterterpenoid isolated from Leucosceptrum canum, showed obvious antifeedant activity against the insect Helicoverpa armigera, suggesting its role as a defensive sesterterpenoid researchgate.net. While direct evidence for this compound's insect-deterrent properties is not explicitly detailed in the provided snippets, the general role of sesterterpenoids in herbivore defense is well-established researchgate.netresearchgate.netresearchgate.net.

Chemotaxonomic Significance within Lichen Genera (e.g., Lobaria)

The presence and distribution of specific secondary metabolites, such as this compound, are valuable indicators for chemotaxonomic classification within lichen genera. Retigeric acids A and B, structurally related to this compound, were isolated from lichens of the Lobaria retigera group, and their occurrence in Lobaria species like L. retigera, L. kazawaensis, and L. sachalinensis is considered of chemotaxonomic interest researchgate.netdntb.gov.uascribd.comanbg.gov.auresearchgate.net. The study of lichen metabolites, including sesterterpenoids, aids in understanding lichen evolution, species relationships, and ecological adaptations researchgate.netdntb.gov.uascribd.comresearchgate.netresearchgate.net.

Inferred Biological Activities and Molecular Mechanisms (General Sesterterpenoids Context)

While direct mechanistic studies on this compound itself are not extensively detailed in the provided search results, the broader class of sesterterpenoids is associated with a range of biological activities that suggest potential molecular mechanisms of action.

Inhibition of Enzymatic Activity

Several sesterterpenoids have been identified as inhibitors of various enzymes, playing a role in regulating metabolic processes rsc.orgresearchgate.netysciei.comresearchgate.netrsc.orgacs.org. For example, some sesterterpenoids have been shown to inhibit histone acetyltransferase (h)p300, which is involved in epigenetic regulation rsc.orgacs.org. Additionally, research into retinoic acid metabolism has identified compounds that inhibit retinoic acid-metabolizing enzymes nih.gov. The general observation is that sesterterpenoids can modulate enzymatic activity, thereby influencing cellular functions rsc.orgresearchgate.netresearchgate.netrsc.orgorganic-chemistry.org.

Table 1: Examples of Sesterterpenoids and Their Reported Enzymatic Inhibition

Sesterterpenoid Class/ExampleTarget Enzyme/PathwayReported ActivityReference
General SesterterpenoidsEnzymesInhibition rsc.orgresearchgate.netresearchgate.netrsc.orgorganic-chemistry.org
Swinhoeisterols A and CHistone acetyltransferase (h)p300Inhibition rsc.orgacs.org
Retinoic Acid Metabolizing EnzymesVarious enzymes involved in RA metabolismInhibition nih.gov

Modulation of Receptor Signaling Pathways

Sesterterpenoids have also been linked to the modulation of receptor signaling pathways, impacting cellular communication and responses researchgate.netresearchgate.netacs.orgorganic-chemistry.orgnih.gov. For instance, some sesterterpenoids have been investigated for their potential as antagonists of estrogen receptor alpha (ERα) acs.org. Furthermore, retinoic acid (RA) itself, a related compound, is known to signal through nuclear receptors like retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene transcription and developmental processes nih.govnih.gov. While direct evidence for this compound's interaction with specific receptor signaling pathways is not detailed, the broader class of sesterterpenoids and related retinoids suggests this as a potential area of biological activity researchgate.netresearchgate.netacs.orgorganic-chemistry.orgnih.govnih.gov.

Table 2: Sesterterpenoids and Receptor Signaling Pathway Interactions

Sesterterpenoid Class/ExampleReceptor/Pathway InvolvedReported ActivityReference
General SesterterpenoidsReceptor Signaling PathwaysModulation researchgate.netresearchgate.netrsc.orgorganic-chemistry.org
Niduterpenoids A and BEstrogen Receptor Alpha (ERα)Antagonism acs.org
Retinoic Acid (RA)Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)Ligand, Transcription Regulation nih.govnih.gov
Transforming Growth Factor-β/Smad Signaling Pathway Inhibition

The transforming growth factor-beta (TGF-β)/Smad signaling pathway is a critical regulator of various cellular processes, including cell growth, differentiation, and apoptosis. Research has indicated that certain sesterterpenoids, the class to which this compound belongs, may exert their biological effects through the modulation of this pathway. Specifically, the activities of some sesterterpenes against liver fibrosis have been inferred from their ability to inhibit the TGF-β/Smad signaling pathway and reduce collagen synthesis researchgate.netresearchgate.net. This suggests that this compound, as a sesterterpene, could potentially play a role in pathways that regulate fibrotic processes, although direct experimental evidence specifically detailing this compound's inhibitory action on this pathway remains an area for further investigation.

Influence on Cellular Processes

Sesterterpenoids, as a group, are known to exhibit a wide array of biological activities with potential biomedical importance. Among these, the suppression of cancer cell growth is a frequently observed characteristic researchgate.netrsc.org. While specific studies detailing this compound's direct impact on cancer cell proliferation are limited in the provided literature, the general properties of sesterterpenoids suggest that this compound may also influence cellular processes such as cell growth and survival. Furthermore, sesterterpenoids have been implicated in the modulation of receptor signaling, indicating a broader capacity to interact with cellular mechanisms researchgate.netrsc.org.

Exploratory Research Towards Identifying Biological Functions and Targets

The complex chemical structures of sesterterpenoids, including this compound, have made them compelling targets for synthetic chemistry and natural product research researchgate.netresearchgate.net. This structural complexity often correlates with diverse biological activities. Exploratory research into lichen metabolites, where this compound is found, has identified several potential ecological roles for these compounds. These include antibiotic activities, photoprotection for the symbiotic algae, promotion of symbiotic equilibrium, chelation of minerals, and antifeedant properties to deter herbivores scribd.com.

Beyond these ecological roles, the broader pharmacological potential of sesterterpenoids is a significant area of ongoing research. They have been investigated for a range of activities, including cytotoxic effects against cancer cells, anti-inflammatory properties, antimicrobial action, and antiviral effects researchgate.netrsc.org. Some sesterterpenoids are also being studied for their roles in modulating neurodegenerative processes and for potential therapeutic applications in conditions such as type-II diabetes, hypercholesterolemia, and obesity, as well as acting as immunosuppressive agents researchgate.netrsc.org. These findings highlight the rich landscape of potential biological functions and molecular targets that warrant further investigation for this compound itself.

Compound List:

this compound

this compound A

this compound B

Sesterterpenoids (as a class)

Transforming Growth Factor-beta (TGF-β)

Smad proteins

Advanced Characterization and Analytical Techniques in Retigeranic Acid Research

Spectroscopic and Diffraction Methods for Structural Validation

The unambiguous determination of Retigeranic acid's complex three-dimensional structure relies heavily on powerful spectroscopic and diffraction techniques. These methods provide definitive evidence of atomic connectivity, stereochemistry, and the absolute configuration of its eight stereocenters.

X-ray crystallography stands as the definitive method for confirming the absolute structure of chiral molecules like this compound. The initial structural elucidation of this sesterterpenoid was accomplished in 1972 through single-crystal X-ray diffraction analysis of its p-bromoanilide derivative. nih.govacs.org The introduction of the bromine atom, a heavy atom, was a critical step that facilitated the use of anomalous dispersion, a phenomenon that allows for the determination of the molecule's absolute stereochemistry. nih.govacs.orgresearchgate.net This technique measures the differences in X-ray scattering when the chirality of the crystal and the circularly polarized X-rays are matched versus when they are mismatched, which ultimately reveals the true spatial arrangement of the atoms. nih.gov

Later, in 1991, X-ray crystallography was again employed to distinguish and confirm the structures of two natural stereoisomers, (−)-Retigeranic acid A and (−)-Retigeranic acid B, which differ only in the configuration at the C18 position. nih.gov In modern total synthesis campaigns, X-ray diffraction is frequently used to confirm the structure of key synthetic intermediates, ensuring the correct stereochemical path is being followed toward the final natural product. acs.org The quality of an absolute structure determination is often assessed by the Flack parameter, where a value close to zero indicates a high degree of confidence in the assigned configuration. researchgate.net

Table 1: Key Applications of X-ray Crystallography in this compound Research
ApplicationMethodological DetailKey FindingReference
Initial Structure ElucidationAnalysis of the p-bromoanilide derivative of this compound.Confirmed the unique 5/6/5/5/5 fused pentacyclic skeleton and relative stereochemistry. nih.govacs.org
Absolute ConfigurationUtilized anomalous dispersion effects from the incorporated bromine atom.Unambiguously established the absolute three-dimensional arrangement of all stereocenters. nih.govnih.gov
Isomer DifferentiationAnalysis of underivatized natural samples.Distinguished between this compound A (S-configuration at C18) and this compound B (R-configuration at C18). nih.gov
Synthetic ValidationAnalysis of crystalline intermediates from total synthesis routes.Confirms the stereochemical integrity of complex synthetic fragments, guiding the synthetic strategy. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. researchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to piece together the complex carbon skeleton and assign the chemical environment of each proton and carbon atom.

¹H NMR provides information on the number of different types of protons and their connectivity through spin-spin coupling, while ¹³C NMR reveals the number of unique carbon atoms. youtube.com However, due to the molecular complexity and signal overlap in 1D spectra, 2D NMR experiments are essential. preprints.org

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, helping to trace out spin systems within the molecule. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to, providing unambiguous C-H one-bond connections. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly crucial for identifying the connectivity between quaternary carbons (which have no attached protons) and other parts of the molecule, thereby linking the various structural fragments. preprints.orgresearchgate.net

In the total synthesis of this compound, NMR is used at nearly every stage to verify the structure of intermediates and to confirm that the spectroscopic data of the final synthetic product exactly matches that of the natural isolate. acs.org

Table 2: Representative NMR Techniques and Their Role in this compound Structure Elucidation
NMR ExperimentInformation ProvidedSignificance for this compound
¹H NMRChemical shift (δ), integration (proton count), and multiplicity (J-coupling).Provides an initial map of proton environments and their immediate neighbors.
¹³C NMRChemical shift (δ) for each unique carbon.Identifies the total number of carbons and distinguishes between sp³, sp², and sp hybridization, including carbonyl and olefinic carbons. researchgate.net
2D COSYShows ¹H-¹H coupling correlations.Establishes proton connectivity within individual rings and side chains of the molecule. nih.gov
2D HSQCShows one-bond ¹H-¹³C correlations.Directly links each proton signal to its corresponding carbon signal, simplifying assignments. acs.org
2D HMBCShows long-range (2-3 bond) ¹H-¹³C correlations.Crucial for connecting molecular fragments across quaternary carbons and ester/acid groups, defining the overall pentacyclic structure. preprints.org

Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the isolation, purification, and analysis of this compound. mdpi.com Given that natural sources like lichens contain a multitude of related compounds, HPLC is essential for obtaining pure samples of this compound for structural and biological studies. It is also a key analytical method for monitoring reaction progress and purity during multi-step total synthesis. nih.gov

Reversed-phase HPLC is the most common mode used for compounds of this type. jasco-global.com In this method, a nonpolar stationary phase (typically a C18 silica (B1680970) column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

For this compound analysis, a typical method would involve:

Column: A C18-functionalized silica gel column.

Mobile Phase: A gradient mixture of an organic solvent, such as acetonitrile, and water. csus.edu A small amount of acid (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to ensure the carboxylic acid functional group remains protonated, which results in sharper, more symmetrical peaks and reproducible retention times.

Detection: UV detection is suitable due to the presence of the carboxylic acid chromophore, although more universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) can also be coupled to the HPLC system for more comprehensive analysis. csus.edunih.gov

This technique is sensitive enough to separate the closely related this compound A and B isomers, which differ only in their stereochemistry at one center.

Table 3: Typical HPLC Parameters for this compound Analysis
ParameterTypical ConditionPurpose
TechniqueReversed-Phase HPLCSeparates compounds based on hydrophobicity. jasco-global.com
Stationary PhaseOctadecylsilane (C18)Provides a nonpolar surface for interaction.
Mobile PhaseAcetonitrile / Water (Gradient)Elutes compounds from the column, with the gradient allowing for separation of compounds with a wide range of polarities.
Modifier0.1% Formic Acid or TFASuppresses ionization of the carboxylic acid group to improve peak shape and retention.
DetectorUV, CAD, or MSQuantifies and/or identifies the compound as it elutes from the column. nih.gov

Computational Chemistry in Structural and Mechanistic Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to investigate aspects of this compound's chemistry that are difficult or impossible to study through experimental means alone. nih.gov

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. mdpi.com This allows researchers to predict molecular geometries, energies, and reaction pathways. In the context of this compound, DFT has been instrumental in understanding its complex biosynthesis. nih.govacs.org

The formation of the unique 5/6/5/5/5 fused pentacyclic structure is believed to occur via a series of carbocation-mediated cyclization and rearrangement reactions. nih.govacs.org Since the carbocation intermediates in this cascade are highly reactive and transient, they cannot be isolated or observed experimentally. DFT calculations have been employed to model the entire biosynthetic pathway, evaluating the energetics of different proposed routes. nih.govacs.org

Studies have compared two main plausible biosynthetic pathways:

Route 1: A → B/C → D/E-ring cyclization order.

Route 2: A → E → B → C/D-ring cyclization order.

DFT calculations of the transition state energies and intermediate stabilities for each step indicated that Route 2 is the more energetically favorable pathway. nih.govacs.org This computational work provided a rational basis for how the specific angular triquinane moiety is constructed with the correct stereochemistry, suggesting that the initial conformation of the precursor molecule plays a crucial role in directing the entire cascade. nih.govacs.org DFT is also used in synthetic chemistry to analyze potential reaction mechanisms and predict the conformational preferences of complex intermediates. doaj.orgnih.gov

Table 4: Comparison of Proposed Biosynthetic Routes for this compound via DFT Analysis
FeatureRoute 1 (A → B/C → D/E)Route 2 (A → E → B → C/D)Reference
Ring Cyclization OrderInitial formation of the 6-membered B-ring.Initial formation of the 5-membered E-ring. nih.govacs.org
Energetic FeasibilityCalculated to have higher energy barriers for key steps.Identified as the lower energy, more plausible pathway. nih.govacs.org
Key Insight from DFTConsidered a less likely biosynthetic pathway.The specific order of ring formation is critical for achieving the correct stereochemistry of the final angular triquinane structure. nih.gov
Intermediate AnalysisProvides geometries and relative energies for transient carbocation intermediates that are experimentally inaccessible. acs.org

Future Directions and Open Questions in Retigeranic Acid Research

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of retigeranic acid, a pentacyclic sesterterpene with a congested angular triquinane core, presents significant architectural challenges that continue to attract the attention of the synthetic community. dicp.ac.cnorganic-chemistry.org While several total syntheses have been accomplished, the pursuit of more efficient and practical routes remains a primary objective. synarchive.comsynarchive.com

Recent breakthroughs in 2023 have introduced innovative strategies that significantly shorten the synthetic sequence. For instance, one approach utilized a reductive skeletal rearrangement cascade to construct the angular triquinane subunit, leading to a concise 15-step synthesis. dicp.ac.cnnih.gov Another devised a route based on an H-atom transfer cyclization. organic-chemistry.org Other key transformations employed in recent syntheses include the Pauson-Khand reaction, Conia-ene cyclization, and Prins cyclization to assemble the complex polycyclic system. nih.govnih.gov

Future efforts will likely focus on:

New Strategic Bond Disconnections: Exploring alternative retrosynthetic analyses that could lead to more convergent and scalable routes.

Catalytic Asymmetric Methods: Improving and developing new catalytic methods to control the molecule's eight stereogenic centers with higher precision and efficiency.

These advancements aim to make this compound and its analogues more accessible for extensive biological studies. dicp.ac.cn

Table 1: Comparison of Selected Total Synthesis Strategies for this compound This is an interactive table. Click on the headers to sort.

Lead Scientist(s) / Year Key Synthetic Strategy / Reactions Number of Steps (Linear) Reference
E. J. Corey (1985) Diels-Alder Reaction, Wittig Reaction, Grieco Dehydration 27 synarchive.com
T. Hudlicky (1988) [2+3] Cyclopentene (B43876) Annulation via Vinylcyclopropane (B126155) Rearrangement 15 synarchive.com
Z. Yang (2021) Two intramolecular Pauson-Khand reactions (IMPKRs) N/A (Core Structure) nih.gov
H. Ding (2023) Reductive Skeletal Rearrangement, ODI-[5+2] Cycloaddition/Pinacol (B44631) Rearrangement 15 dicp.ac.cnnih.gov

Exploration of Further Derivatives and Analogues for Structure-Activity Relationship Studies

A significant open area of research is the systematic exploration of this compound's structure-activity relationships (SAR). The development of efficient total syntheses provides the necessary platform to generate a library of derivatives and analogues. longwood.edu Such studies are crucial for identifying the specific structural features (pharmacophores) responsible for any observed biological activity. nih.govnih.gov

Future SAR studies would involve systematically modifying different parts of the this compound scaffold, including:

The Carboxylic Acid Group: Esterification, amidation, or reduction to an alcohol to probe the importance of this acidic functional group for target binding.

The Isopropyl Side Chain: Altering its size, polarity, or removing it entirely to determine its contribution to the molecule's activity profile.

The Polycyclic Core: Modifying the stereochemistry at various chiral centers or altering the ring structures through intermediates in the synthetic pathways.

Understanding these relationships is a critical step in optimizing the natural product's potency and selectivity, potentially leading to the development of simplified analogues with improved therapeutic properties. researchgate.net

Deeper Elucidation of Remaining Unclear Biosynthetic Mechanisms

The biosynthesis of retigerane-type sesterterpenoids presents fascinating and partially unanswered questions. It is hypothesized to proceed from the precursor geranylfarnesyl pyrophosphate (GFPP). acs.org Computational studies, such as those using Density Functional Theory (DFT), suggest that the initial conformation of GFPP plays a critical role in dictating the entire biosynthetic pathway, including the order of ring construction and the final stereochemistry. acs.org

However, many aspects of this complex cyclization cascade remain unclear. Open questions for future investigation include:

Enzymatic Control: Identifying and characterizing the specific terpene cyclase(s) responsible for initiating and guiding the intricate series of bond-forming events.

Reaction Intermediates: Trapping or computationally modeling the proposed carbocationic intermediates to validate the predicted cyclization pathway.

Stereochemical Determinants: Understanding precisely how the enzyme's active site enforces the high degree of stereocontrol observed in the formation of the molecule's eight stereocenters.

Answering these questions would not only illuminate the natural production of this compound but could also inspire the development of biomimetic synthetic strategies.

Comprehensive Identification of Specific Molecular Targets and Mechanisms of Action for Observed Biological Activities

While this compound is noted for its "intriguing biological properties," its specific molecular targets and the mechanisms through which it exerts its effects are yet to be comprehensively identified. dicp.ac.cnlongwood.edu This represents a major gap in understanding its potential as a pharmacological tool or therapeutic lead.

Future research in this area will require a multidisciplinary approach, employing techniques from chemical biology and pharmacology to:

Identify Protein Targets: Using methods such as affinity chromatography with immobilized this compound probes, proteomics-based approaches, or yeast three-hybrid systems to pull down and identify binding partners.

Elucidate Mechanism of Action: Once a target is identified, further studies would be needed to understand how the binding of this compound modulates the target's function. This could involve enzymatic assays, cellular thermal shift assays (CETSA), and transcriptome analysis to observe downstream effects. rug.nl

Validate Biological Effects: Linking the molecular mechanism to the observed cellular or organismal phenotype to confirm that the identified target is responsible for the compound's biological activity. researchgate.net

Pinpointing the specific molecular targets is essential for rationally designing second-generation analogues and understanding the full therapeutic potential of this natural product.

Broader Applications and Contributions to General Synthetic Chemistry and Natural Product Synthesis

The pursuit of this compound has already spurred significant innovation in synthetic organic chemistry. dicp.ac.cn Its highly complex and congested framework serves as an ideal testing ground for new synthetic methodologies. dicp.ac.cnresearchgate.net The novel strategies developed for its synthesis, such as the reductive skeletal rearrangement and intramolecular Pauson-Khand reactions, have broader applications beyond this single target molecule. dicp.ac.cnnih.gov

Future contributions to the wider field of chemistry could include:

Application to Other Natural Products: Applying the newly developed synthetic tactics to the total synthesis of other structurally related and challenging angular triquinane natural products. dicp.ac.cn

Methodology Development: Using the this compound scaffold as a platform to further refine existing reactions or develop entirely new transformations for the construction of complex carbocyclic systems.

Inspiring New Concepts: The unique structural features and biosynthetic pathway of this compound can inspire new ideas in areas like biomimetic synthesis and the design of complex molecular architectures.

Ultimately, the study of this compound contributes to the fundamental toolkit of synthetic chemistry, enabling chemists to tackle increasingly complex molecular targets.

Q & A

Q. What are the key synthetic strategies for constructing the angular triquinane skeleton in retigeranic acid, and how do they address stereochemical challenges?

this compound’s angular triquinane core, featuring a fused trans-decalin system and bridgehead stereochemistry, requires innovative synthetic approaches. The most effective strategies involve skeletal rearrangement reactions , such as the ODI-[5+2] cycloaddition/pinacol rearrangement cascade and Wolff contraction , to establish its complex framework. Stereochemical control is achieved through chelation-guided reduction (e.g., MHAT reduction) and strategic use of chiral auxiliaries. For reproducibility, detailed protocols for reaction conditions (solvent, temperature, catalysts) and characterization data (e.g., ¹³C NMR for (−)-3 intermediate) must be documented .

Q. How should researchers design experiments to validate the identity and purity of this compound derivatives during synthesis?

  • Identity validation : Combine spectroscopic techniques (¹H/¹³C NMR, HRMS) with X-ray crystallography for unambiguous structural confirmation. For known compounds, cross-reference data with prior literature; for novel intermediates, ensure full spectral assignments .
  • Purity assessment : Use HPLC with chiral columns to resolve enantiomers and quantify impurities. Document retention times and integration thresholds in supplementary materials .

Q. What methodologies are critical for ensuring reproducibility in this compound synthesis?

Adhere to FAIR data principles : Provide granular details in the Methods section, including catalyst loadings, reaction timelines, and purification steps (e.g., column chromatography gradients). Use standardized formats for analytical data (e.g., JCAMP-DX for NMR) and deposit raw datasets in repositories like Zenodo .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing this compound analogs?

  • Step 1 : Perform variable-temperature NMR to assess dynamic effects (e.g., ring-flipping in decalin systems).
  • Step 2 : Cross-validate using computational methods (DFT calculations for NMR chemical shifts) .
  • Step 3 : Compare experimental optical rotations with predicted values from quantum mechanical models (e.g., TDDFT) .
  • Step 4 : If discrepancies persist, re-examine synthetic pathways for unintended side reactions (e.g., epimerization during workup) .

Q. What statistical approaches are recommended for analyzing bioactivity data of this compound derivatives?

  • Dose-response curves : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC₅₀ values.
  • Multi-parametric optimization : Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity.
  • Uncertainty quantification : Report confidence intervals for bioactivity metrics and use bootstrapping for small sample sizes .

Q. How can researchers address gaps in the mechanistic understanding of this compound’s biological targets?

  • Proteomics : Employ affinity-based pull-down assays with biotinylated this compound probes to identify binding partners.
  • Structural biology : Co-crystallize this compound with putative targets (e.g., kinases) and solve structures via cryo-EM or X-ray diffraction.
  • Computational docking : Use molecular dynamics simulations to map ligand-receptor interactions and validate with mutagenesis studies .

Methodological Frameworks

What criteria should guide the formulation of research questions for this compound studies?

Apply the FINER framework :

  • Feasible : Ensure access to specialized equipment (e.g., chiral HPLC).
  • Novel : Target understudied aspects (e.g., C6 quaternary carbon functionalization).
  • Ethical : Adhere to biosafety protocols for cytotoxic derivatives.
  • Relevant : Align with broader goals (e.g., anti-inflammatory drug discovery) .

Q. How should conflicting results in this compound bioactivity studies be analyzed?

  • Meta-analysis : Aggregate data from independent studies and assess heterogeneity via Cochran’s Q test.
  • Sensitivity analysis : Identify variables (e.g., cell line selection, incubation time) contributing to variability.
  • Triangulation : Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) .

Data Presentation & Reproducibility

Q. What are the best practices for reporting synthetic yields and stereochemical outcomes?

  • Yield reporting : Differentiate between isolated yields and conversions (if applicable).
  • Stereochemical descriptors : Use Cahn-Ingold-Prelog priorities for R/S assignments and document enantiomeric excess (ee) via chiral HPLC .

Q. How can researchers enhance the interoperability of this compound research data?

  • Metadata standards : Adopt the ISA-Tab format for experimental metadata.
  • Machine-readable structures : Provide SMILES/InChI keys for all compounds in supplementary materials.
  • License compliance : Use CC-BY 4.0 for data sharing and cite primary sources when reusing spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.